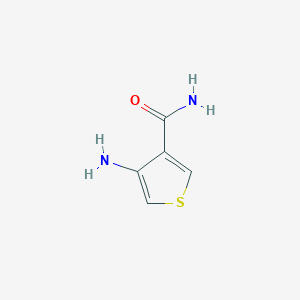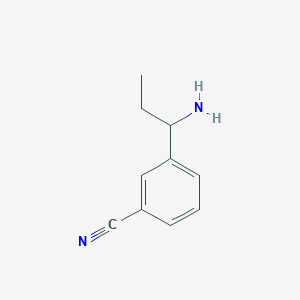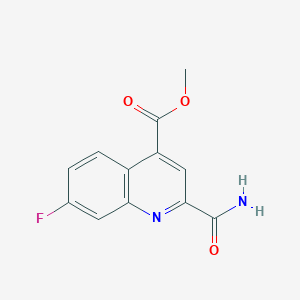
Methyl 2-carbamoyl-7-fluoroquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-carbamoyl-7-fluoroquinoline-4-carboxylate is a chemical compound belonging to the quinoline family This compound is characterized by the presence of a carbamoyl group at the second position, a fluorine atom at the seventh position, and a carboxylate ester at the fourth position of the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-carbamoyl-7-fluoroquinoline-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-carbamoyl-7-fluoroquinoline-4-carboxylic acid.
Esterification: The carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow reactors.
Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize yield and minimize impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-carbamoyl-7-fluoroquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties.
Aplicaciones Científicas De Investigación
Methyl 2-carbamoyl-7-fluoroquinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 2-carbamoyl-7-fluoroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways: It may inhibit or activate specific signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-carbamoyl-6-fluoroquinoline-4-carboxylate: Similar structure but with the fluorine atom at the sixth position.
Methyl 2-carbamoyl-8-fluoroquinoline-4-carboxylate: Similar structure but with the fluorine atom at the eighth position.
Uniqueness
Methyl 2-carbamoyl-7-fluoroquinoline-4-carboxylate is unique due to the specific positioning of the fluorine atom at the seventh position, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H9FN2O3 |
|---|---|
Peso molecular |
248.21 g/mol |
Nombre IUPAC |
methyl 2-carbamoyl-7-fluoroquinoline-4-carboxylate |
InChI |
InChI=1S/C12H9FN2O3/c1-18-12(17)8-5-10(11(14)16)15-9-4-6(13)2-3-7(8)9/h2-5H,1H3,(H2,14,16) |
Clave InChI |
GZPPDDJMRGJCPY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NC2=C1C=CC(=C2)F)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11731619.png)
![2-methoxy-4-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11731629.png)
![1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11731634.png)
![1-[3-(Methylsulfonyl)phenyl]cyclobutanemethanamine](/img/structure/B11731636.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11731637.png)
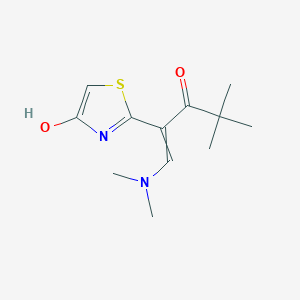
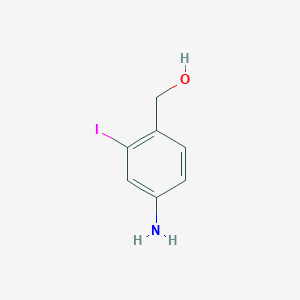
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731665.png)
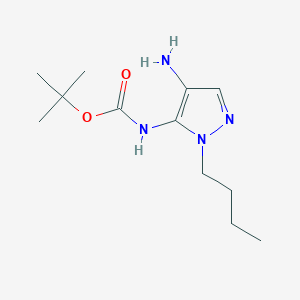
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11731688.png)
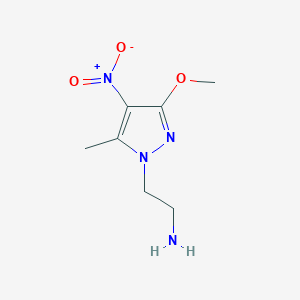
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11731692.png)
